molecular formula C18H15N3O B232090 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline CAS No. 16699-10-8

4-(4-N-Methyl-N-nitrosaminostyryl)quinoline

Cat. No.: B232090
CAS No.: 16699-10-8
M. Wt: 289.3 g/mol
InChI Key: IJOCQJGYYDLLAT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N-Methyl-N-nitrosaminostyryl)quinoline, also known as MNSQ, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. MNSQ belongs to the class of nitrosamines, which are known to be carcinogenic and mutagenic. However, MNSQ has been found to have anti-cancer properties, making it a promising candidate for cancer research.

Mechanism of Action

The mechanism of action of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. This compound has also been found to induce DNA damage and inhibit DNA repair mechanisms. In addition, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has several advantages for use in lab experiments. It has been extensively studied and its anti-cancer properties are well-established. This compound is also relatively stable and can be easily synthesized. However, this compound is a toxic compound and must be handled with care. Its toxicity also limits its use in animal studies.

Future Directions

There are several potential future directions for research on 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline. One area of interest is the development of this compound derivatives that have improved anti-cancer properties and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new anti-cancer drugs. Additionally, this compound could be further studied for its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

4-(4-N-Methyl-N-nitrosaminostyryl)quinoline can be synthesized using a multi-step process that involves the reaction of 4-chloroquinoline with N-methyl-N-nitrosamine. The resulting product is then subjected to further reactions to produce this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging compound to produce.

Scientific Research Applications

4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

16699-10-8

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-methyl-N-[4-(2-quinolin-4-ylethenyl)phenyl]nitrous amide

InChI

InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3

InChI Key

IJOCQJGYYDLLAT-RMKNXTFCSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N=O

SMILES

CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O

Canonical SMILES

CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O

16699-10-8

synonyms

NSC 101984
NSC-101984

Origin of Product

United States

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